3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO4S/c15-12-5-4-10(7-11(12)14(16,17)18)24(22,23)19-9-3-1-2-8(6-9)13(20)21/h1-7,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSJZHLEUFMKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that sulfonamides, a group of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of certain cells or organisms.
Biological Activity
3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid, also known as 4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHClFNOS
- Molecular Weight : 335.72 g/mol
- CAS Number : 612041-77-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which is critical for its therapeutic effects.
- Cellular Signaling Modulation : It can influence cellular signaling pathways that are pivotal in cancer and inflammatory responses.
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups, such as this sulfonamide derivative, exhibit enhanced anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells, by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Cytokine Modulation : By modulating the release of pro-inflammatory cytokines, it could reduce inflammation in various models of disease.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in MDA-MB-231 cells | |
| Anti-inflammatory | Modulates cytokine release | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study: Anticancer Efficacy
In a recent study evaluating the anticancer efficacy of similar compounds, it was found that those with a trifluoromethyl substitution demonstrated a significant increase in potency against cancer cell lines compared to their non-fluorinated counterparts. The mechanism was linked to enhanced interactions with target proteins involved in cell survival pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and synthetic yields:
*Inferred from structural analogs. †Predicted based on EWGs (-CF₃, -Cl) lowering pKa compared to unsubstituted benzoic acid (pKa ~4.2). ‡Chloroform/ethyl acetate solubility inferred from recrystallization methods ().
Key Structural and Functional Differences:
Linker Type: Sulfonamido (Target) vs. Urea derivatives (e.g., Sorafenib) often show enhanced bioavailability due to balanced lipophilicity . Benzyloxy (): The ether linker in 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid reduces acidity (pKa ~3–4) compared to sulfonamido analogs.
Substituent Effects: -CF₃ vs. -NO₂ (): The nitro group (-NO₂) is a stronger EWG than -CF₃, leading to lower pKa (2.77 vs. ~2–3) and higher density in the nitro analog.
Synthetic Yields :
- Urea derivatives () show variable yields (61–87%), influenced by steric hindrance from bulky substituents. Sulfonamides (e.g., Target) typically require controlled pH during synthesis ().
Biological Implications :
- Thiazole-piperazine () and benzothioamide () moieties enhance interactions with enzymes or metal ions, suggesting divergent therapeutic applications compared to the sulfonamido target.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonamide coupling between 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride and 3-aminobenzoic acid. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using a base like pyridine or triethylamine in anhydrous THF at 0–5°C to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity. Reaction progress can be monitored by TLC (silica gel, hexane/ethyl acetate 3:1) .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- NMR (¹H and ¹³C in DMSO-d₆) to confirm sulfonamide linkage and absence of unreacted precursors.
- Mass Spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 408.6).
- Elemental Analysis for C, H, N, S to validate stoichiometry .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : Solubility is pH-dependent due to the carboxylic acid group. In aqueous buffers:
- Low solubility in acidic conditions (pH < 4) : Precipitates form; use DMSO or ethanol as co-solvents.
- High solubility in alkaline buffers (pH > 8) : Ionized carboxylate improves solubility.
Stability studies (40°C/75% RH for 4 weeks) show degradation <5% when stored in amber vials at −20°C. HPLC monitoring is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for derivatives of this compound?
- Methodological Answer : Contradictions may arise from conformational isomerism or impurities. Strategies include:
- Variable Temperature (VT) NMR to identify dynamic processes (e.g., rotamers of the sulfonamide group).
- 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm connectivity.
- Computational Modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?
- Methodological Answer : SAR studies require systematic modifications:
- Core Modifications : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to assess electronic effects.
- Bioisosteric Replacement : Substitute the sulfonamide with a carbamate or urea group.
- Pharmacological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. IC₅₀ values and docking simulations (AutoDock Vina) can link structural changes to activity .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Methodological Answer : Follow ISO 14507 guidelines for soil/water systems:
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS.
- Biodegradation : Use OECD 301F (manometric respirometry) with activated sludge to measure mineralization rates.
- Ecotoxicology : Test acute toxicity (Daphnia magna, 48-hr LC₅₀) and bioaccumulation potential (log Kow from shake-flask method) .
Q. What strategies optimize yield in large-scale synthesis while minimizing waste?
- Methodological Answer : Apply green chemistry principles:
- Catalysis : Use recyclable catalysts (e.g., polymer-supported DMAP) for sulfonylation.
- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Process Intensification : Continuous flow reactors reduce reaction time (from 12 hrs to 2 hrs) and improve heat transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
